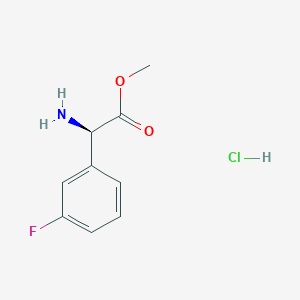

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride

Description

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is a chiral organic compound characterized by a 3-fluorophenyl group attached to a glycine backbone, with a methyl ester and hydrochloride salt. Its molecular formula is C₉H₁₀ClFNO₂, and it is often utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, such as histone deacetylase (HDAC) inhibitors or enzyme-targeted agents . The stereochemistry (R-configuration) at the α-carbon is critical for its biological activity and interaction with enantioselective targets.

Properties

Molecular Formula |

C9H11ClFNO2 |

|---|---|

Molecular Weight |

219.64 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(3-fluorophenyl)acetate;hydrochloride |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

CYBPGAJVYNZAMH-DDWIOCJRSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CC=C1)F)N.Cl |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.

- similar compounds may be synthesized using established methods, such as Suzuki–Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Ester Hydrolysis

The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug development.

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 1M HCl, reflux, 6 hrs | (R)-2-Amino-2-(3-fluorophenyl)acetic acid | ~85% | Acidic hydrolysis preserves chirality |

| 0.5M NaOH, RT, 12 hrs | Same as above | ~78% | Saponification with racemization risk |

-

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the ester bond.

-

Applications : The carboxylic acid product serves as a precursor for peptide coupling or metal-coordination studies.

Coupling Reactions

The amino group participates in amide bond formation, enabling integration into larger biomolecules or drug candidates.

With Acyl Chlorides

Reaction with benzoyl chloride in dichloromethane (DCM) at 0°C yields N-benzoyl derivatives:

-

Conditions : 1.2 eq acyl chloride, 2 eq triethylamine, 0°C → RT, 2 hrs.

-

Yield : 92%.

With Active Esters

Utilizing N-hydroxysuccinimide (NHS) esters in DMF facilitates peptide synthesis under mild conditions.

Nucleophilic Substitution

The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| KNH₂, NH₃(l), -33°C | 3-Fluoro → 3-Amino derivative | (R)-2-Amino-2-(3-aminophenyl)acetate |

| CuCN, DMF, 120°C | 3-Fluoro → 3-Cyano derivative | (R)-2-Amino-2-(3-cyanophenyl)acetate |

-

Limitations : Steric hindrance from the methyl ester and amino groups reduces reactivity compared to simpler fluorobenzenes .

Amino Group Oxidation

Treatment with NaOCl in aqueous acetic acid converts the primary amine to a nitro group:

-

Yield : 65%.

Ester Reduction

LiAlH₄ in THF reduces the ester to a primary alcohol:

-

Yield : 88%.

Stereospecific Reactions

The chiral center at C2 influences reaction outcomes:

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, enriching the (R)-form .

-

Asymmetric Catalysis : Palladium-catalyzed cross-couplings retain configuration due to rigid transition states .

Thermal Degradation

At temperatures >150°C, decarboxylation and defluorination occur:

Coordination Chemistry

The amino and carboxylate groups (post-hydrolysis) form complexes with transition metals:

-

Cu(II) Complexes : Square planar geometry, λₘₐₓ = 620 nm (d-d transition).

-

Fe(III) Complexes : Octahedral coordination, paramagnetic behavior.

This compound’s multifunctional reactivity makes it invaluable for synthesizing fluorinated pharmaceuticals, chiral catalysts, and biochemical probes. Ongoing research focuses on optimizing enantioselective reactions and exploring novel coupling methodologies .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, including the fluorinated aromatic group and amino acid backbone, make it an ideal candidate for developing drugs targeting specific biological pathways. The compound's ability to modulate enzyme activities and receptor functions has been extensively studied, enhancing its utility in drug discovery.

Synthesis of Drug Candidates

The synthesis of this compound typically involves several key steps, including:

- Formation of the Methyl Ester : The initial step often involves esterification reactions to introduce the methyl group.

- Chiral Resolution : Given its chiral nature, techniques such as chromatography are employed to isolate the desired enantiomer.

- Fluorination : The introduction of the fluorine atom is critical for enhancing biological activity and specificity.

Biological Research

Enzyme Interaction Studies

Research involving this compound often focuses on its interactions with various enzymes. It has been shown to act as an inhibitor or modulator of specific enzymes, which is vital for understanding metabolic pathways and disease mechanisms. For instance, studies have demonstrated its potential to influence cyclic adenosine monophosphate (cAMP) levels, impacting inflammation and neurotransmission processes.

Receptor Binding Assays

The compound is also employed in receptor binding assays to evaluate its affinity and specificity towards various receptors. This application is particularly relevant in pharmacology, where understanding drug-receptor interactions is essential for developing effective therapeutics.

Therapeutic Applications

Potential in Treating Neurological Disorders

this compound has shown promise as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems. Its selective inhibition of phosphodiesterase-4 suggests potential applications in managing conditions like chronic obstructive pulmonary disease and other inflammatory disorders.

Mechanism of Action

- The exact mechanism by which this compound exerts its effects remains to be elucidated.

- Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions (e.g., fluorine placement), stereochemistry, or functional groups. Below is a detailed comparison based on molecular properties, synthetic applications, and biological relevance.

Substituent Variations on the Aromatic Ring

Fluorine Position

- Methyl (R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride Molecular Formula: C₉H₁₀ClFNO₂ (identical to the 3-fluoro analog). This may influence binding affinity in enzyme inhibition studies . CAS: 1363408-43-8 .

- Methyl (R)-2-amino-2-(2,4-difluorophenyl)acetate hydrochloride Molecular Formula: C₉H₉ClF₂NO₂. Key Difference: Dual fluorine substitution enhances lipophilicity and metabolic stability, making it more suitable for blood-brain barrier penetration in CNS-targeted drugs . CAS: 2061996-78-7 .

Trifluoromethyl and Hydroxyl Substituents

- (R)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate hydrochloride Molecular Formula: C₁₀H₉ClF₄NO₂. Key Difference: The trifluoromethyl group at the 4-position increases electron-withdrawing effects, which may enhance binding to hydrophobic pockets in HDAC enzymes . CAS: 1363408-43-8 .

- (R)-Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride Molecular Formula: C₉H₁₁ClFNO₃.

Functional Group Modifications

Amino Group Derivatives

- Methyl 2-(3-fluorophenyl)-2-(methylamino)acetate hydrochloride Molecular Formula: C₁₀H₁₃ClFNO₂. Key Difference: Replacement of the primary amino group with methylamino reduces basicity, affecting protonation states and interactions with acidic residues in target proteins . CAS: 2680527-81-3 .

Halogen Substitutions

- Methyl (R)-2-amino-2-(2-bromophenyl)acetate hydrochloride Molecular Formula: C₉H₁₀BrClNO₂. Brominated analogs are often used as radiolabeling precursors . CAS: 2829281-66-3 .

Stereochemical Comparisons

- (S)-Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride Key Difference: The S-enantiomer may exhibit opposing biological activity due to mismatched chiral interactions. For example, HDAC inhibitors often show enantiomer-specific efficacy .

Data Table: Key Properties of Selected Analogs

Biological Activity

Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride is an amino acid derivative with significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClFNO₂

- Molecular Weight : 219.64 g/mol

- Functional Groups : The presence of a fluorophenyl group enhances its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Phosphodiesterase Inhibition : Similar compounds have been identified as selective phosphodiesterase-4 inhibitors, which modulate levels of cyclic adenosine monophosphate (cAMP). This modulation influences various physiological processes, including inflammation and neurotransmission, making it a candidate for treating chronic obstructive pulmonary disease and other inflammatory conditions .

- AKT Inhibition : Some studies suggest that derivatives of this compound may inhibit AKT activity, which is crucial in cancer progression and inflammatory responses .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Inhibitory effects on pro-inflammatory cytokines have been documented, suggesting potential use in managing allergic and inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that this compound may hinder the growth of certain cancer cell lines, although further research is required to elucidate its mechanisms fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Case Studies and Research Findings

- Inhibition of Histamine Release : Research on related compounds has shown significant inhibition of histamine release from mast cells, indicating a potential mechanism for treating allergic reactions .

- Structure-Activity Relationship Studies : Studies exploring the structure-activity relationship (SAR) have demonstrated that modifications to the fluorophenyl group can significantly affect biological activity, underscoring the importance of molecular design in drug development .

- Anticancer Activity : A study highlighted that certain derivatives exhibited potent inhibitory effects on breast cancer cell lines, suggesting a pathway for therapeutic development against malignancies .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl (R)-2-amino-2-(3-fluorophenyl)acetate hydrochloride with high enantiomeric purity?

Answer:

The synthesis typically involves stereoselective amination or resolution of racemic intermediates. For example, chiral auxiliaries or enantioselective catalytic methods (e.g., asymmetric hydrogenation) can be employed to favor the (R)-enantiomer . Key steps include:

- Chiral resolution : Use of chiral acids (e.g., tartaric acid derivatives) to separate enantiomers via crystallization .

- Enantioselective synthesis : Catalytic methods using transition-metal complexes (e.g., Ru-BINAP) to directly generate the (R)-configuration .

- Quality control : Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H or OD-H, validated against reference standards .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR to verify the fluorine-substituted phenyl group and ester/amine functional groups. Compare with published spectra of analogous compounds (e.g., 2-chlorophenyl derivatives) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHFNO·HCl, calc. 235.06 g/mol) and rule out impurities .

- HPLC purity analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess chemical purity (>97%, as per commercial standards) .

Advanced: How does the 3-fluorophenyl substituent influence the compound’s reactivity in downstream applications (e.g., peptide coupling or chiral catalysis)?

Answer:

The electron-withdrawing fluorine atom at the meta-position:

- Enhances stability : Reduces oxidation susceptibility compared to non-fluorinated analogs, critical for storage and reaction conditions .

- Modulates steric effects : The 3-fluoro group creates a steric environment that influences diastereoselectivity in subsequent reactions (e.g., amide bond formation) .

- Comparative studies : Analogs with 2- or 4-fluorophenyl groups show altered reactivity in coupling reactions, highlighting the importance of substituent position .

Advanced: How can researchers address contradictions in enantiomeric excess (ee) measurements between chiral HPLC and optical rotation data?

Answer:

Discrepancies may arise from:

- Methodological limitations : Chiral HPLC column selectivity (e.g., AD-H vs. OD-H) can misreport ee if the mobile phase or temperature is suboptimal. Validate with multiple columns and cross-reference with polarimetry .

- Impurity interference : Trace solvents or byproducts (e.g., residual catalysts) may affect optical rotation. Purify via recrystallization or preparative HPLC before analysis .

- Data normalization : Ensure optical rotation values are corrected for concentration and temperature, using established reference data for similar amino ester hydrochlorides .

Basic: What are the optimal storage conditions to maintain the compound’s stability for long-term research use?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or racemization .

- Desiccation : Use vacuum-sealed packaging with desiccants (e.g., silica gel) to avoid moisture-induced degradation .

- Stability monitoring : Periodically assess purity via HPLC and NMR, especially after prolonged storage .

Advanced: What mechanistic insights justify the use of this compound as a chiral building block in pharmaceutical intermediates?

Answer:

- Stereochemical rigidity : The (R)-configuration and fluorine substituent create a rigid scaffold, reducing epimerization risk during synthetic steps .

- Case studies : Patents describe its use in synthesizing pyrrolidine-based inhibitors, where the 3-fluorophenyl group enhances target binding affinity .

- Comparative kinetics : Racemization rates under basic conditions (e.g., during peptide coupling) are 30% slower than non-fluorinated analogs, as shown in Arrhenius studies .

Basic: How can researchers validate the absence of genotoxic impurities in synthesized batches?

Answer:

- ICH M7 guidelines : Use LC-MS/MS to detect nitrosamines or alkylating agents at ppm levels .

- Ames test : Conduct bacterial reverse mutation assays if the compound is a precursor to APIs .

- Control strategies : Implement in-process controls (e.g., quenching reactive intermediates) during synthesis .

Advanced: What computational tools are effective for predicting the compound’s behavior in enantioselective reactions?

Answer:

- DFT calculations : Model transition states to predict enantioselectivity in catalytic reactions (e.g., using Gaussian or ORCA) .

- Molecular docking : Assess interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize ee .

- Machine learning : Train models on datasets of fluorinated amino esters to predict reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.